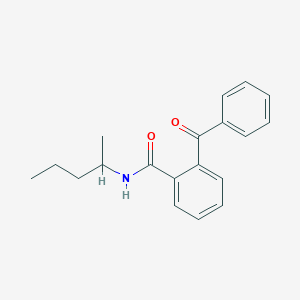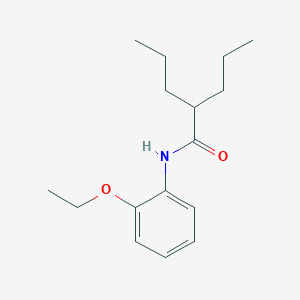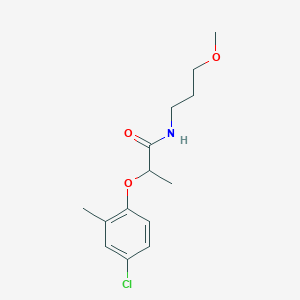
4-ethyl-N-(4-isopropylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(4-isopropylphenyl)benzamide, also known as EIPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. EIPB belongs to the class of benzamide derivatives and has been found to exhibit a variety of biochemical and physiological effects.
Mécanisme D'action
4-ethyl-N-(4-isopropylphenyl)benzamide binds to TRPV1 by interacting with a specific region of the protein called the vanilloid binding pocket. This interaction results in the inhibition of the protein's activity, leading to a decrease in the sensation of pain and temperature.
Biochemical and Physiological Effects
In addition to its effects on TRPV1, 4-ethyl-N-(4-isopropylphenyl)benzamide has been found to exhibit a variety of other biochemical and physiological effects. These include the modulation of ion channels, the inhibition of inflammatory responses, and the regulation of cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ethyl-N-(4-isopropylphenyl)benzamide in lab experiments is its high selectivity for TRPV1, which allows for the specific targeting of this protein. However, 4-ethyl-N-(4-isopropylphenyl)benzamide also has some limitations, such as its relatively low potency and the potential for off-target effects.
Orientations Futures
There are several future directions for the use of 4-ethyl-N-(4-isopropylphenyl)benzamide in scientific research. These include the development of more potent derivatives of 4-ethyl-N-(4-isopropylphenyl)benzamide, the investigation of its effects on other types of ion channels and proteins, and the exploration of its potential therapeutic applications in the treatment of pain and inflammation.
Conclusion
In conclusion, 4-ethyl-N-(4-isopropylphenyl)benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its ability to selectively bind to TRPV1 makes it a valuable tool for investigating the role of this protein in various physiological and pathological processes. Further research is needed to fully elucidate the potential applications of 4-ethyl-N-(4-isopropylphenyl)benzamide in both basic and clinical research.
Méthodes De Synthèse
The synthesis of 4-ethyl-N-(4-isopropylphenyl)benzamide involves the reaction of 4-isopropylphenylamine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
4-ethyl-N-(4-isopropylphenyl)benzamide has been widely used in scientific research due to its ability to selectively bind to a specific type of protein called TRPV1. This protein is involved in the sensation of pain and temperature and is found in various tissues throughout the body, including the nervous system.
Propriétés
Formule moléculaire |
C18H21NO |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
4-ethyl-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO/c1-4-14-5-7-16(8-6-14)18(20)19-17-11-9-15(10-12-17)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
Clé InChI |
KEINXTXRHIEYCQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1-hydroxyethyl)phenyl]-2-propylpentanamide](/img/structure/B290355.png)


![[1,1'-Biphenyl]-4-yl 2,4-dimethoxybenzoate](/img/structure/B290361.png)









